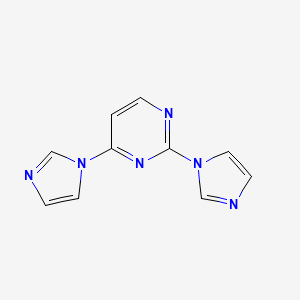

Pyrimidine, 2,4-di-1H-imidazol-1-yl-

Description

This structure confers unique electronic and steric properties due to the electron-rich imidazole groups and the aromatic pyrimidine backbone. The coplanarity of imidazole and pyrimidine rings, as observed in analogous structures like 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine, enhances π-π stacking interactions and electron delocalization, critical for binding to biological targets .

Properties

CAS No. |

114833-94-2 |

|---|---|

Molecular Formula |

C10H8N6 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

2,4-di(imidazol-1-yl)pyrimidine |

InChI |

InChI=1S/C10H8N6/c1-2-13-10(16-6-4-12-8-16)14-9(1)15-5-3-11-7-15/h1-8H |

InChI Key |

DWNKNOSIDWJEBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1N2C=CN=C2)N3C=CN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional and Mechanistic Insights

Antiviral Activity

- Pyrimidine, 2,4-di-1H-imidazol-1-yl- lacks direct antiviral data in the provided evidence. However, structurally related pyrimidine-catechol-diether compounds (e.g., XIII, XIV) exhibit potent anti-HIV activity (IC₅₀ < 1 µM) via non-nucleoside reverse transcriptase inhibition (NNRTI) . The diimidazole substitution in the target compound may offer distinct binding modes compared to catechol-diether groups due to differences in hydrogen bonding and steric bulk.

Enzyme Inhibition

- Tyrosinase Inhibition : Pyrimidine derivatives like 1a and 1d (IC₅₀ ~24 µM) demonstrate moderate tyrosinase inhibition, comparable to kojic acid . The imidazole groups in the target compound could enhance metal chelation (e.g., copper in tyrosinase), though this remains speculative without direct data.

- Kinetic Behavior: Unlike competitive inhibitors (e.g., some pyrazolo-pyrimidines), the target compound’s mechanism may align with noncompetitive inhibition due to its rigid, planar structure .

Structural Dynamics

- Isomerization Effects : Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compound 6) undergo isomerization under varying conditions, altering bioactivity . In contrast, the diimidazole-pyrimidine structure’s coplanarity suggests stability against isomerization, favoring consistent binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.